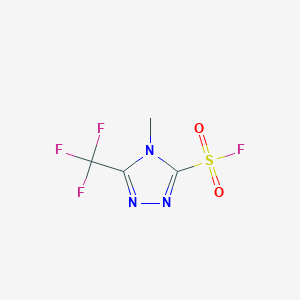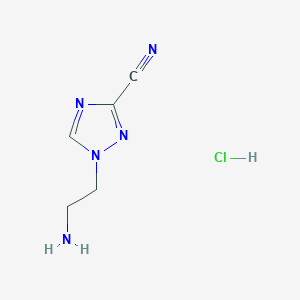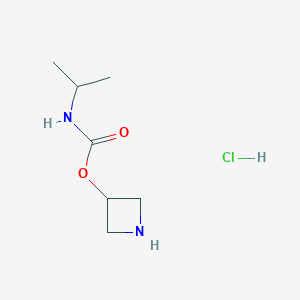
4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride” is an organic compound. It is also known by other names such as “4-trifluoromethyl benzenesulfonyl chloride”, “4-trifluoromethyl benzene-1-sulfonyl chloride”, and "4-trifluoromethyl benzene sulfonyl chloride" . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound can involve various methods. For instance, it can be synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . It can also be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .Molecular Structure Analysis
The molecular formula of this compound is C7H4ClF3O2S . The InChI Key is OZDCZHDOIBUGAJ-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can undergo photo-irradiation with visible light in the presence of Ir (ppy) 2 (dtbbpy)PF 6 and disodium phosphate to give the corresponding E -vinyl sulfone .Physical And Chemical Properties Analysis
This compound is a white or pale yellow low melting solid . It has a molecular weight of 244.61 g/mol . The density is 1.526 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride, as a variant of trifluoromethanesulfonyl chloride (CF3SO2Cl), plays a crucial role in the synthesis of complex organic compounds. It is particularly utilized in forming bonds such as C–CF3, C–SCF3, C–SOCF3, and C–Cl. Its unique chemical properties allow it to react under reductive conditions, distinguishing it from other reagents like sodium trifluoromethanesulfinate (CF3SO2Na), which requires oxidative conditions. Notably, CF3SO2Cl is specifically exploited for its electrophilic chlorination capabilities, especially in enantioselective chlorination reactions (Chachignon, Guyon, & Cahard, 2017).
Supramolecular Chemistry and Nanotechnology
Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have gained attention for their simple structure and the ability to undergo supramolecular self-assembly. This characteristic is leveraged in a range of scientific disciplines, including nanotechnology and polymer processing. The self-assembly of BTAs into nanometer-sized rod-like structures stabilized by threefold H-bonding is particularly notable. The multivalent nature of these structures also drives applications in the biomedical field, showing the versatility of benzene derivatives in advanced scientific applications (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation. Contact with water liberates toxic gas . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-3-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-15(13,14)4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDPPTXFFOYYHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
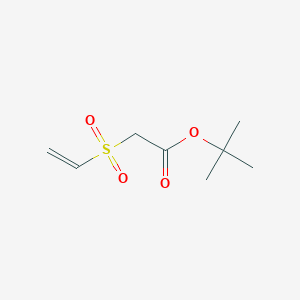
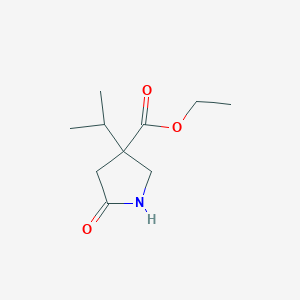
![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)




![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
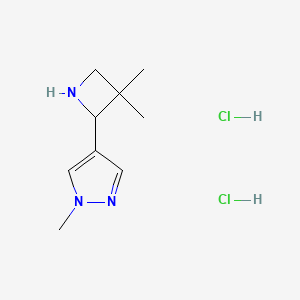
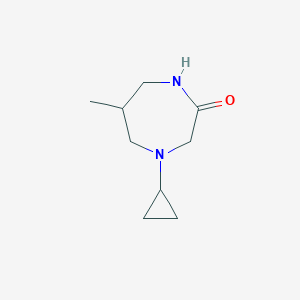
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)
